![molecular formula C10H7ClINOS B12629302 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918108-23-3](/img/structure/B12629302.png)
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is an organic compound that belongs to the class of thiazoles. This compound is characterized by the presence of a thiazole ring substituted with a chloro group at the 5-position and an iodophenylmethyl group at the 2-position. It is a solid compound that is stable under standard conditions and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced at the 5-position of the thiazole ring through a halogenation reaction using chlorine gas or a chlorinating agent such as thionyl chloride.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached to the 2-position of the thiazole ring through a nucleophilic substitution reaction using a suitable iodophenylmethyl halide and a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are performed in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Substituted thiazoles
Scientific Research Applications
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exerting antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: This compound is structurally similar but lacks the iodophenylmethyl group. It is commonly used as a biocide and preservative.
Methylchloroisothiazolinone: Another related compound used as a preservative in personal care products and industrial applications.
Uniqueness
5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one is unique due to the presence of both chloro and iodophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
918108-23-3 |
|---|---|
Molecular Formula |
C10H7ClINOS |
Molecular Weight |
351.59 g/mol |
IUPAC Name |
5-chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClINOS/c11-9-5-10(14)13(15-9)6-7-2-1-3-8(12)4-7/h1-5H,6H2 |
InChI Key |
YLVRAWDPZDFCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenecarboxylic acid, 5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12629229.png)
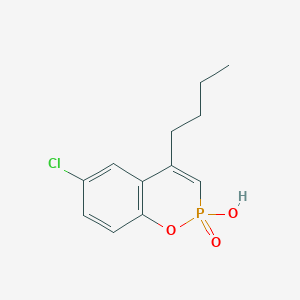
![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
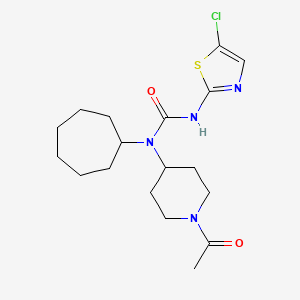
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)
![Guanidine, N-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12629284.png)
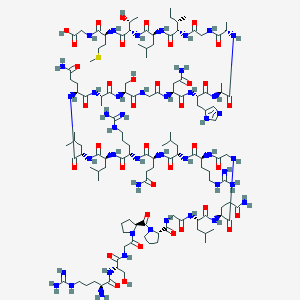
![[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate](/img/structure/B12629297.png)
![Ethyl 6-[2-iodo-5-(trifluoromethyl)phenoxy]hex-2-enoate](/img/structure/B12629304.png)
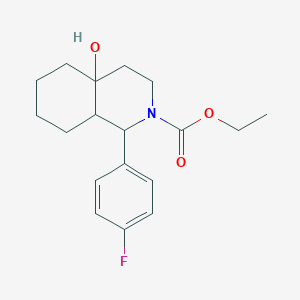
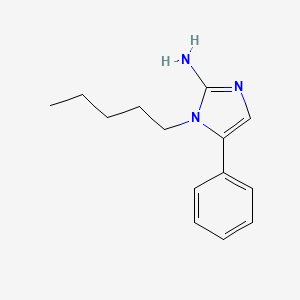
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
